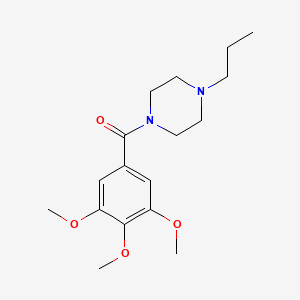![molecular formula C20H18N2O3S B4183862 N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as MBX-8025, is a small molecule drug that has been developed for the treatment of various metabolic disorders. It belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and glucose homeostasis.
Mecanismo De Acción
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide exerts its pharmacological effects by selectively activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. In addition, PPARδ activation has anti-inflammatory effects and can improve liver function in animal models of NAFLD.
Biochemical and Physiological Effects:
This compound has been shown to improve lipid and glucose metabolism in animal models of metabolic disorders. Specifically, this compound has been shown to reduce plasma triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin sensitivity. In addition, this compound has been shown to reduce inflammation and improve liver function in animal models of NAFLD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide is its selectivity for PPARδ, which reduces the risk of off-target effects. In addition, this compound has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of this compound is its potential for toxicity, particularly in the liver. Therefore, careful monitoring of liver function is necessary in preclinical and clinical studies.
Direcciones Futuras
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions for this compound include the development of more potent and selective PPARδ agonists, the evaluation of its effects on other metabolic disorders such as type 2 diabetes and obesity, and the identification of biomarkers that can predict response to treatment. In addition, the potential for combination therapy with other metabolic drugs should be explored.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic effects on various metabolic disorders, including dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Several preclinical studies have shown that this compound can improve lipid and glucose metabolism by activating PPARδ, which regulates the expression of genes involved in fatty acid oxidation and glucose uptake. In addition, this compound has been shown to reduce inflammation and improve liver function in animal models of NAFLD.
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(17-13-26-18-4-2-1-3-16(17)18)21-15-7-5-14(6-8-15)20(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWSEVXBJJXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
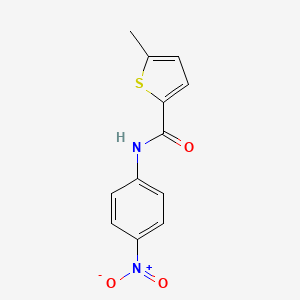
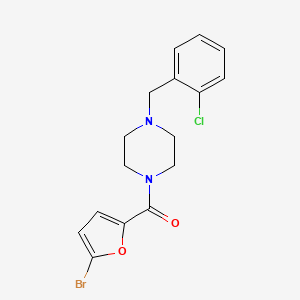
![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

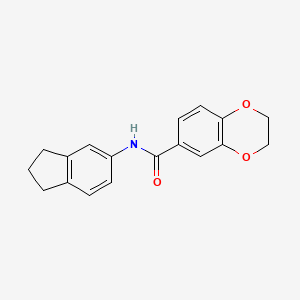
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
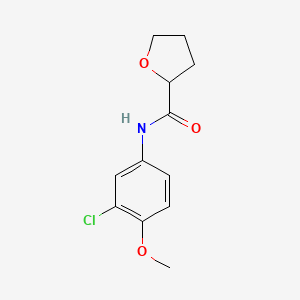
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
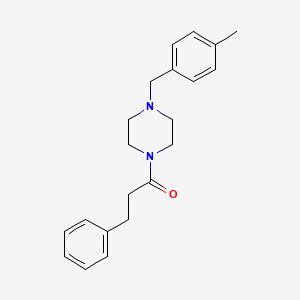
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)
![isopropyl 4-cyano-5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4183852.png)
